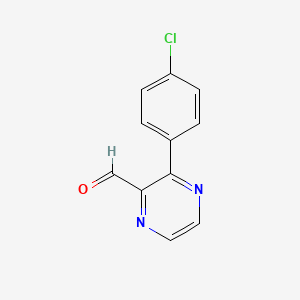

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde

Beschreibung

BenchChem offers high-quality 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)pyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-9-3-1-8(2-4-9)11-10(7-15)13-5-6-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSUAAQWBCIVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN=C2C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 3-(4-chloro-phenyl)-pyrazine-2-carbaldehyde, a key building block in medicinal chemistry and drug discovery. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. We will explore two primary, logically designed synthetic routes, each commencing with a palladium-catalyzed cross-coupling reaction to construct the core 3-aryl-pyrazine scaffold, followed by distinct methodologies for the introduction of the C2-carbaldehyde functionality. The causality behind experimental choices, detailed step-by-step protocols, and the underlying reaction mechanisms are discussed in depth to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde is a heterocyclic aldehyde of significant interest in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The pyrazine core, coupled with an aryl substituent and a reactive aldehyde group, provides a versatile scaffold for generating diverse molecular libraries. The electron-deficient nature of the pyrazine ring and the synthetic handle offered by the carbaldehyde group make it a valuable intermediate for various transformations, including condensations, oxidations, and reductive aminations.

The synthesis of this target molecule can be strategically dissected into two primary bond formations:

-

C-C Bond Formation: Construction of the 3-(4-chlorophenyl)pyrazine core.

-

C-H to C=O Transformation: Oxidation of a suitable precursor at the C2 position to install the carbaldehyde.

This guide will detail two robust pathways that effectively address these synthetic challenges. Both pathways initiate with a common intermediate, 2-methyl-3-(4-chlorophenyl)pyrazine , synthesized via a Suzuki-Miyaura cross-coupling reaction. The divergence lies in the subsequent oxidation of the C2-methyl group.

Pathway I: Suzuki-Miyaura Coupling Followed by Riley Oxidation

This pathway represents a direct and efficient approach to the target molecule. It involves the initial formation of the C-C bond between the pyrazine and phenyl rings, followed by the direct oxidation of the methyl group to an aldehyde using selenium dioxide.

Overall Synthetic Scheme (Pathway I)

Caption: Overall workflow for the synthesis via Riley Oxidation.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2] In this step, the commercially available 2-chloro-3-methylpyrazine is coupled with 4-chlorophenylboronic acid.

Causality of Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, efficient catalyst for Suzuki couplings, known for its reliability with a range of substrates.[1][3]

-

Base: An aqueous solution of a carbonate base, such as potassium carbonate or sodium carbonate, is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[4][5]

-

Solvent System: A biphasic solvent system, often a mixture of an organic solvent like toluene or dioxane with water and an alcohol like ethanol, is employed to dissolve both the organic and inorganic reagents.[3]

Reaction Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-3-methylpyrazine to form a Pd(II) complex.

-

Transmetalation: The 4-chlorophenyl group is transferred from the activated boronate species to the palladium center.

-

Reductive Elimination: The desired product, 2-methyl-3-(4-chlorophenyl)pyrazine, is formed, and the Pd(0) catalyst is regenerated.[1]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Step 2: Riley Oxidation

The Riley oxidation utilizes selenium dioxide (SeO₂) to oxidize activated methyl or methylene groups, such as those adjacent to a carbonyl group or an aromatic ring, to the corresponding carbonyl compound.[6][7] This method offers a direct conversion of the methyl group in the intermediate to the desired carbaldehyde.

Causality of Experimental Choices:

-

Oxidizing Agent: Selenium dioxide is a specific and effective reagent for this type of oxidation.[8]

-

Solvent: The reaction is typically carried out in a solvent such as 1,4-dioxane, often with a small amount of water to aid in the dissolution of SeO₂.[9]

-

Temperature: The reaction usually requires heating to proceed at a reasonable rate.[6]

Reaction Mechanism: The mechanism of the Riley oxidation is believed to involve an initial ene reaction between the substrate and SeO₂, followed by a[10][11]-sigmatropic rearrangement to form a selenium ester. Subsequent hydrolysis yields the aldehyde and elemental selenium.[7][12]

Pathway II: Suzuki Coupling, Radical Bromination, and Kornblum Oxidation

This alternative pathway also begins with the same Suzuki coupling to form 2-methyl-3-(4-chlorophenyl)pyrazine. However, the introduction of the aldehyde functionality is achieved through a two-step sequence: radical bromination of the methyl group followed by a Kornblum oxidation.

Overall Synthetic Scheme (Pathway II)

Caption: Overall workflow for the synthesis via Kornblum Oxidation.

Step 1: Suzuki-Miyaura Cross-Coupling

This step is identical to Step 1 in Pathway I, yielding the common intermediate, 2-methyl-3-(4-chlorophenyl)pyrazine .

Step 2: Radical Bromination

The methyl group of the intermediate is activated by the adjacent pyrazine ring, making it susceptible to free radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic rings.[13][14]

Causality of Experimental Choices:

-

Brominating Agent: NBS is a highly selective reagent for allylic and benzylic brominations.[15]

-

Initiator: A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or UV light is required to initiate the reaction.[14]

-

Solvent: A non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is typically used.[16]

Reaction Mechanism: The reaction proceeds via a free radical chain mechanism involving initiation, propagation, and termination steps. The key propagation steps involve the abstraction of a hydrogen atom from the methyl group by a bromine radical to form a resonance-stabilized pyrazinylmethyl radical, which then reacts with molecular bromine to yield the product and another bromine radical.[15]

Step 3: Kornblum Oxidation

The Kornblum oxidation converts alkyl halides into carbonyl compounds using dimethyl sulfoxide (DMSO) as both the solvent and the oxidant, in the presence of a mild base.[10][11]

Causality of Experimental Choices:

-

Oxidant/Solvent: DMSO is the key reagent for this transformation.[17]

-

Base: A non-nucleophilic base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), is used to facilitate the elimination step.[10]

-

Temperature: The reaction typically requires heating to proceed.[11]

Reaction Mechanism: The mechanism begins with the nucleophilic attack of the DMSO oxygen on the carbon bearing the bromine, displacing the bromide ion in an Sₙ2 reaction to form an alkoxysulfonium salt. A base then removes a proton from a methyl group of the sulfonium salt, and the resulting ylide undergoes an elimination reaction to form the aldehyde, dimethyl sulfide, and the protonated base.[10]

Data Presentation

| Pathway | Step | Reaction Type | Key Reagents | Typical Yield |

| I & II | 1 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Good to Excellent |

| I | 2 | Riley Oxidation | SeO₂, 1,4-Dioxane/H₂O | Moderate |

| II | 2 | Radical Bromination | NBS, AIBN (or BPO) | Good |

| II | 3 | Kornblum Oxidation | DMSO, Triethylamine | Good |

Table 1: Summary of the proposed synthetic pathways.

Detailed Experimental Protocols

Protocol for Pathway I

Step 1: Synthesis of 2-Methyl-3-(4-chlorophenyl)pyrazine

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloro-3-methylpyrazine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.[3]

-

Add a 4:1:1 mixture of toluene, ethanol, and water (e.g., 20 mL for a 1 mmol scale).[3]

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

After completion, cool the mixture to room temperature. Add water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-methyl-3-(4-chlorophenyl)pyrazine.

Step 2: Synthesis of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde

-

In a pressure tube, dissolve 2-methyl-3-(4-chlorophenyl)pyrazine (1.0 eq) in 1,4-dioxane containing a small amount of water (e.g., 2% v/v).

-

Add selenium dioxide (1.1 - 1.5 eq) in one portion at room temperature.[6]

-

Seal the tube and heat the suspension with vigorous stirring to 100-110 °C.

-

Monitor the reaction by TLC. After completion (typically 6-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the black selenium precipitate.

-

Wash the Celite pad with additional solvent.

-

Concentrate the combined filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the final product, 3-(4-chloro-phenyl)-pyrazine-2-carbaldehyde.

Protocol for Pathway II

Step 1: Synthesis of 2-Methyl-3-(4-chlorophenyl)pyrazine

Follow the protocol as described in Pathway I, Step 1.

Step 2: Synthesis of 2-(Bromomethyl)-3-(4-chlorophenyl)pyrazine

-

Dissolve 2-methyl-3-(4-chlorophenyl)pyrazine (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO) or AIBN (0.02 eq).[14]

-

Fit the flask with a condenser and heat the mixture to reflux under irradiation with a heat lamp or UV lamp.

-

Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide floats to the top of the solvent.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(bromomethyl)-3-(4-chlorophenyl)pyrazine, which can often be used in the next step without further purification.

Step 3: Synthesis of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde

-

In a round-bottom flask, dissolve the crude 2-(bromomethyl)-3-(4-chlorophenyl)pyrazine (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add a base, such as triethylamine (2.0-3.0 eq) or sodium bicarbonate (2.0-3.0 eq).[10]

-

Heat the reaction mixture with stirring to 100-150 °C.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate or diethyl ether.

-

Combine the organic extracts, wash thoroughly with water to remove DMSO, then wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(4-chloro-phenyl)-pyrazine-2-carbaldehyde.

Conclusion

This technical guide has outlined two scientifically sound and versatile pathways for the synthesis of 3-(4-chloro-phenyl)-pyrazine-2-carbaldehyde. Pathway I, utilizing a direct Riley oxidation, offers a more concise route, while Pathway II, proceeding through a bromination and Kornblum oxidation sequence, provides a reliable alternative. The choice between these pathways may depend on factors such as reagent availability, scale, and the specific requirements of the research project. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyrazine-based compounds for drug discovery and development.

References

-

NROChemistry. (n.d.). Riley Oxidation. Retrieved from [Link]

-

Wikipedia. (2023). Kornblum oxidation. Retrieved from [Link]

-

Chem-Station Int. Ed. (2018, January 14). Kornblum Oxidation. Retrieved from [Link]

-

Chemistry university. (2022, March 12). Riley Oxidation [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

SynArchive. (n.d.). Kornblum Oxidation. Retrieved from [Link]

-

Tan, J., et al. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1936. [Link]

-

Wikipedia. (2023). Riley oxidation. Retrieved from [Link]

-

Leah4sci. (2014, February 9). Allylic Bromination Using NBS [Video]. YouTube. [Link]

- Dayalan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5043-5046.

-

National Center for Biotechnology Information. (n.d.). Pyrazine-2-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Valente, E. J., et al. (2023). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 28(22), 7523. [Link]

-

da Silva, A. F., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)pyrazine-2-carbonyl chloride. PubChem Compound Database. Retrieved from [Link]

-

ReAgent. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Harris, D., Wichner, B., & Nalli, T. (n.d.). Allylic Rearrangement in NBS Bromination Reactions. OpenRiver. Retrieved from [Link]

-

Chemistry university. (2021, May 24). NBS: Radical Bromination [Video]. YouTube. [Link]

-

Shaikh, N. S., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, Synopses, (1), 34-35. [Link]

-

Isloor, A. M., et al. (2010). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 8(20), 4681-4686. [Link]

-

AdiChemistry. (n.d.). Selenium dioxide (SeO₂) - Riley oxidation. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Riley Oxidation | NROChemistry [nrochemistry.com]

- 7. Riley oxidation - Wikipedia [en.wikipedia.org]

- 8. adichemistry.com [adichemistry.com]

- 9. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 11. Kornblum Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 12. youtube.com [youtube.com]

- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. youtube.com [youtube.com]

- 16. openriver.winona.edu [openriver.winona.edu]

- 17. Pyrazine-2-carbaldehyde(5780-66-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde is a heterocyclic aromatic compound featuring a pyrazine core substituted with a 4-chlorophenyl group and a carbaldehyde (aldehyde) functional group. The pyrazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific substitution pattern of this molecule—a halogenated aromatic ring and a reactive aldehyde group—makes it a valuable intermediate for the synthesis of more complex drug candidates and a subject of interest for structure-activity relationship (SAR) studies.

This guide provides a detailed examination of the core physicochemical properties of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde, offers field-proven experimental protocols for their determination, and discusses a plausible synthetic strategy. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, characterization, and strategic utilization of this compound in research and development endeavors.

Molecular and Physicochemical Profile

The fundamental properties of a compound govern its behavior in both chemical and biological systems. While extensive experimental data for 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde is not available in public repositories, a combination of basic identifiers from chemical suppliers and high-quality computational predictions provides a robust profile.

Structural and Core Chemical Data

A summary of the fundamental identifiers for 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde is provided below.

| Property | Value | Source |

| IUPAC Name | 3-(4-chlorophenyl)pyrazine-2-carbaldehyde | (Predicted) |

| CAS Number | 1404373-80-3 | [3] |

| Molecular Formula | C₁₁H₇ClN₂O | [3] |

| Molecular Weight | 218.64 g/mol | [3] |

| Canonical SMILES | O=CC1=NC=CN=C1C2=CC=C(Cl)C=C2 | [3] |

Predicted Physicochemical Properties

The following properties were predicted using the SwissADME web tool, a reliable resource for in silico drug discovery.[4] These values are crucial for anticipating the compound's behavior in various experimental and biological contexts.

| Property | Predicted Value | Significance in Drug Discovery |

| Formula | C₁₁H₇ClN₂O | Defines the elemental composition and molecular weight. |

| Molecular Weight (MW) | 218.64 g/mol | A key parameter in Lipinski's Rule of Five; values <500 are generally favored for oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 2.37 | Measures lipophilicity, which influences membrane permeability and solubility. |

| LogS (Aqueous Solubility) | -3.27 | Indicates solubility in water. A value of -3.27 corresponds to a "Moderately Soluble" classification (1.95e-01 mg/ml).[5] |

| Hydrogen Bond Acceptors | 3 | Influences binding interactions with biological targets and solubility. |

| Hydrogen Bond Donors | 0 | Influences binding interactions and solubility. |

| Topological Polar Surface Area (TPSA) | 55.11 Ų | Correlates with passive molecular transport through membranes; values <140 Ų are associated with good oral bioavailability. |

| Molar Refractivity | 60.18 | Relates to molecular volume and polarizability, which can influence ligand-receptor binding. |

| Synthetic Accessibility | 2.89 | A score indicating the ease of synthesis (1=very easy, 10=very difficult). |

Proposed Synthesis Pathway

The synthesis of 3-aryl-pyrazine derivatives is commonly achieved through palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds between aromatic systems. The Suzuki-Miyaura coupling is a particularly powerful and widely used method.[6][7][8]

A plausible and efficient route to synthesize 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde involves the Suzuki coupling of a halogenated pyrazine-2-carbaldehyde precursor with 4-chlorophenylboronic acid.

Causality in Experimental Design:

-

Choice of Precursor: 3-Bromo- or 3-chloro-pyrazine-2-carbaldehyde is chosen as the electrophilic partner. Bromo derivatives are often more reactive than chloro derivatives in Suzuki couplings, potentially leading to higher yields or milder reaction conditions.[7]

-

Catalyst System: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is standard for this transformation. It facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8]

-

Base and Solvent: An aqueous base (e.g., Na₂CO₃) is essential for the activation of the boronic acid in the transmetalation step. A solvent system like dioxane and water provides a medium that can dissolve both the organic reactants and the inorganic base.[8]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are critical. The following sections detail the methodologies for determining key physicochemical properties.

Workflow for Compound Characterization

The overall process for characterizing a newly synthesized or acquired batch of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde follows a logical progression from structural confirmation to property measurement.

Melting Point Determination

The melting point provides a quick, reliable indication of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.[9]

Methodology (Capillary Method):

-

Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean, dry surface. Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: Place the prepared capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time during the accurate determination.

-

Accurate Determination: Prepare a new sample and heat the block quickly to about 15-20°C below the approximate melting point found in the previous step.

-

Observation: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[10]

Lipophilicity (LogP) Determination

Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the gold standard for its direct measurement.[11]

Methodology (Shake-Flask Method):

-

Solvent Preparation: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions). This is achieved by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde in the pre-saturated n-octanol.

-

Partitioning: In a clean vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.

-

Equilibration: Seal the vial and shake or agitate it at a constant temperature for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound.

Methodology (¹H NMR Sample Preparation):

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.[12]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for moderately polar organic molecules.

-

Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[13] Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Filter the solution through a small plug of glass wool in the pipette if any particulate matter is visible.

-

Internal Standard: Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm.[14]

-

Analysis: Cap the NMR tube, wipe it clean, and place it in the NMR spectrometer for analysis.

Expected ¹H NMR Spectral Features (Predicted):

-

Aldehyde Proton: A singlet in the downfield region (typically 9-10 ppm).

-

Pyrazine Protons: Two doublets or singlets in the aromatic region (typically 8-9 ppm), characteristic of the pyrazine ring protons.

-

Chlorophenyl Protons: Two doublets in the aromatic region (typically 7-8 ppm), showing an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring.

Conclusion

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde stands as a compound of significant interest due to its privileged pyrazine core and versatile functional groups. While publicly available experimental data is sparse, this guide has consolidated its fundamental identifiers and provided a robust profile of its predicted physicochemical properties, which are essential for its application in drug discovery and medicinal chemistry. The outlined synthetic strategy via Suzuki-Miyaura coupling and the detailed, field-proven protocols for characterization offer a comprehensive framework for researchers. Understanding these core properties and methodologies is paramount for the rational design of novel therapeutics and the advancement of chemical science.

References

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. Available at: [Link]

-

Pyrazine-chromene-3-carbohydrazide conjugates: Molecular docking and ADMET predictions on dual-acting compounds against SARS-Co. (n.d.). DergiPark. Available at: [Link]

- CN101973945B - The synthetic method of tetraphenylpyrazine or four-p-chlorophenylpyrazine. (n.d.). Google Patents.

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Available at: [Link]

-

Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). ACS Publications. Available at: [Link]

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2009). ResearchGate. Available at: [Link]

-

Molinspiration calculations of compounds 28-45. (n.d.). ResearchGate. Available at: [Link]

-

Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. (2014). ResearchGate. Available at: [Link]

-

Pyrazine-chromene-3-carbohydrazide conjugates: Molecular docking and ADMET predictions on dual-acting compounds against SARS-CoV-2 Mpro and RdRp. (2021). ResearchGate. Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. Available at: [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

-

In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - Dataset. (n.d.). Data.gov. Available at: [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2017). PMC - NIH. Available at: [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Available at: [Link]

-

Stille Coupling. (2023). Chemistry LibreTexts. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2021). Scholarship @ Claremont. Available at: [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Available at: [Link]

-

How To Prepare And Run An NMR Sample. (2024). alwsci.com. Available at: [Link]

-

(4-Chlorophenyl) pyrazine-2-carboxylate. (n.d.). PubChem. Available at: [Link]

-

Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. (2023). Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

-

Prediction of Physicochemical Properties. (2007). ResearchGate. Available at: [Link]

-

Sample Preparation. (n.d.). University College London. Available at: [Link]

Sources

- 1. catalog.data.gov [catalog.data.gov]

- 2. (4-Chlorophenyl) pyrazine-2-carboxylate | C11H7ClN2O2 | CID 85705134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. phytojournal.com [phytojournal.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SwissADME [swissadme.ch]

- 10. EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both - Google Patents [patents.google.com]

- 11. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 13. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, physicochemical properties, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and methods for purification and characterization. The guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and other advanced chemical entities.

Introduction and Chemical Identity

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde is a substituted pyrazine derivative featuring a 4-chlorophenyl group at the 3-position and a carbaldehyde (formyl) group at the 2-position of the pyrazine ring. The pyrazine scaffold is a common motif in numerous biologically active compounds, and the introduction of a halogenated phenyl ring and a reactive aldehyde group makes this molecule a versatile building block for further chemical modifications.

Chemical Structure:

Chemical Structure of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde

Key Identifiers:

| Identifier | Value |

| CAS Number | 1404373-80-3 |

| Molecular Formula | C₁₁H₇ClN₂O |

| Molecular Weight | 218.64 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)pyrazine-2-carbaldehyde |

Physicochemical and Safety Data

A summary of the key physicochemical properties is presented in the table below.

| Property | Value |

| Appearance | Likely a solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Safety Information:

Synthesis and Purification

The synthesis of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the coupling of aryl halides with aryl boronic acids.

Reaction Scheme:

Suzuki-Miyaura Synthesis of the Target Compound

Rationale for Synthetic Approach

The Suzuki-Miyaura coupling is the chosen method due to its high functional group tolerance, generally high yields, and the commercial availability of the starting materials. The reaction proceeds under relatively mild conditions and is a well-established and reliable method in synthetic organic chemistry.

Experimental Protocol

This protocol is based on established methods for Suzuki-Miyaura couplings of similar heterocyclic compounds.

Materials:

-

3-Chloro-pyrazine-2-carbaldehyde

-

(4-Chlorophenyl)boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF, with water as a co-solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-chloro-pyrazine-2-carbaldehyde (1.0 eq), (4-chlorophenyl)boronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde.

Purification Insights

The choice of eluent for column chromatography is critical for obtaining a high-purity product. A gradual increase in the polarity of the eluent system, starting with a low percentage of ethyl acetate in hexanes, is recommended to ensure good separation from any starting materials and byproducts.

Characterization

The identity and purity of the synthesized 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde must be confirmed by standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the protons on the pyrazine and phenyl rings, as well as a singlet for the aldehyde proton, typically in the range of 9-10 ppm.

-

¹³C NMR will provide information on the carbon framework of the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically around 1700 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (218.64 g/mol ).

Potential Applications in Drug Discovery

Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The presence of the 4-chlorophenyl group can enhance lipophilicity and potentially improve biological activity. The aldehyde functionality serves as a versatile handle for the synthesis of more complex molecules, such as imines, oximes, and hydrazones, which can be explored for their therapeutic potential. This compound is a valuable starting material for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.

Conclusion

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for its synthesis. This guide offers a comprehensive overview of its synthesis, purification, and characterization, providing a solid foundation for researchers to utilize this compound in their scientific endeavors.

References

- Due to the lack of a specific publication detailing the synthesis and characterization of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde, this section is populated with general references to the Suzuki-Miyaura reaction and the synthesis of related pyrazine derivatives. These references provide the foundational knowledge for the proposed synthetic protocol.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

-

D. Choudhary, M. Singh, V. N. Tandon, Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review, Polycyclic Aromatic Compounds, 2022 , 42, 3305-3343. [Link]

Spectroscopic Blueprint of a Key Heterocyclic Aldehyde: A Technical Guide to 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde

Introduction: Unveiling the Molecular Architecture

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, pyrazine derivatives are of significant interest due to their prevalence in biologically active molecules and functional materials. 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde is a molecule of particular importance, combining the electron-deficient pyrazine ring with a reactive aldehyde functionality and a substituted phenyl group. This unique combination of structural motifs makes it a valuable synthon for the elaboration of more complex molecular architectures.

Molecular Structure and Key Spectroscopic Features

The structural framework of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde dictates its characteristic spectral signature. The molecule consists of a pyrazine ring substituted at the 2-position with a carbaldehyde group and at the 3-position with a 4-chlorophenyl group. This arrangement leads to a unique electronic environment for each atom, which is reflected in its spectroscopic data.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the number, connectivity, and chemical environment of protons in a molecule. The predicted ¹H NMR spectrum of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, would exhibit distinct signals for the aldehyde proton, the pyrazine ring protons, and the protons of the 4-chlorophenyl ring.

Experimental Protocol for ¹H NMR Data Acquisition

A standard and reliable protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). A standard pulse program, such as a 30° or 90° pulse followed by acquisition, should be used.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) and coupling patterns are summarized in the table below. These predictions are based on the analysis of spectral data for pyrazine-2-carbaldehyde and 4-substituted benzene derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| Aldehyde-H | 10.0 - 10.5 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the adjacent pyrazine ring. |

| Pyrazine-H5 | 8.8 - 9.0 | Doublet (d) | ~2.5 | This proton is deshielded by the adjacent nitrogen atom and exhibits coupling to H6. |

| Pyrazine-H6 | 8.7 - 8.9 | Doublet (d) | ~2.5 | This proton is also deshielded and couples with H5. |

| Phenyl-H (ortho to Cl) | 7.5 - 7.7 | Doublet (d) | ~8.5 | These protons are ortho to the electron-withdrawing chlorine atom and will appear as a doublet due to coupling with the meta protons. |

| Phenyl-H (meta to Cl) | 7.8 - 8.0 | Doublet (d) | ~8.5 | These protons are ortho to the pyrazine ring and will be deshielded. They will appear as a doublet due to coupling with the ortho protons. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde would display distinct signals for the carbonyl carbon, the carbons of the pyrazine ring, and the carbons of the 4-chlorophenyl ring.

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of a ¹³C NMR spectrum typically follows this procedure:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is used.

-

Data Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phase correction, and baseline correction.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are presented below. These predictions are based on established substituent effects and data from related heterocyclic and aromatic compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (Aldehyde) | 190 - 195 | The carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. |

| C2 (Pyrazine) | 150 - 155 | This carbon is attached to the electron-withdrawing aldehyde group and is part of the heteroaromatic ring. |

| C3 (Pyrazine) | 155 - 160 | This carbon is attached to the 4-chlorophenyl group and is deshielded. |

| C5 (Pyrazine) | 145 - 150 | This carbon is adjacent to a nitrogen atom. |

| C6 (Pyrazine) | 143 - 148 | This carbon is also adjacent to a nitrogen atom. |

| C (ipso-Phenyl) | 135 - 140 | The carbon directly attached to the pyrazine ring. |

| C (ortho-Phenyl) | 130 - 135 | Carbons ortho to the pyrazine substituent. |

| C (meta-Phenyl) | 128 - 132 | Carbons meta to the pyrazine substituent and ortho to the chlorine. |

| C (para-Phenyl) | 138 - 142 | The carbon bearing the chlorine atom is deshielded by the halogen. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde would be characterized by absorption bands corresponding to the aldehyde group, the aromatic rings, and the carbon-chlorine bond.

Experimental Protocol for IR Data Acquisition

A typical procedure for obtaining an IR spectrum is as follows:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or a Nujol mull if it is a solid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectral Data

The key predicted IR absorption bands are listed in the table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| C-H stretch (aldehyde) | 2820 - 2880 and 2720 - 2780 | Medium | Aldehyde |

| C=O stretch (aldehyde) | 1690 - 1715 | Strong | Aldehyde |

| C=C and C=N stretch (aromatic) | 1400 - 1600 | Medium to Strong | Pyrazine and Phenyl rings |

| C-H in-plane bend (aromatic) | 1000 - 1300 | Medium | Pyrazine and Phenyl rings |

| C-H out-of-plane bend (aromatic) | 750 - 900 | Strong | Pyrazine and Phenyl rings |

| C-Cl stretch | 1085 - 1095 | Strong | Chloro-phenyl |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition

A general protocol for obtaining a mass spectrum is:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data

The key predicted peaks in the mass spectrum are outlined below.

| m/z Value | Predicted Ion | Significance |

| 218/220 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 189/191 | [M-CHO]⁺ | Loss of the formyl radical from the molecular ion. |

| 154 | [M-CHO-Cl]⁺ | Subsequent loss of a chlorine radical from the [M-CHO]⁺ fragment. |

| 111/113 | [C₆H₄Cl]⁺ | Fragment corresponding to the 4-chlorophenyl cation. |

| 107 | [C₅H₃N₂O]⁺ | Fragment corresponding to the pyrazine-2-carbaldehyde cation. |

Visualizing the Spectroscopic Workflow

The comprehensive spectroscopic analysis of a novel compound like 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde follows a logical workflow, from initial characterization to detailed structural elucidation.

An In-Depth Technical Guide to the Solubility of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Compound

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde (CAS No. 1404373-80-3) is a heterocyclic aromatic aldehyde with the molecular formula C₁₁H₇ClN₂O.[1][2] Its structure, featuring a pyrazine ring substituted with a reactive carbaldehyde group and a chlorophenyl moiety, positions it as a valuable intermediate in synthetic chemistry. Pyrazine derivatives are integral to medicinal chemistry, forming the scaffold of numerous biologically active compounds.[3][4][5] The presence of the aldehyde and the specific substitution pattern makes this compound a key building block for creating more complex molecules, particularly in the development of novel therapeutics and agrochemicals.[5]

For chemists in process development, medicinal chemistry, and formulation science, a thorough understanding of the compound's solubility is not merely academic—it is a critical prerequisite for success. Solubility data governs every stage from synthesis to application, including:

-

Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates.

-

Purification: Selecting appropriate solvents for crystallization and chromatography.

-

Biological Screening: Preparing stock solutions for in vitro and in vivo assays.

-

Formulation: Developing stable and bioavailable drug products.

This guide provides a comprehensive analysis of the solubility profile of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde, grounded in physicochemical principles and established experimental methodologies.

Theoretical Framework: Predicting Solubility from Structure

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational predictive tool. The molecular architecture of 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde presents a combination of polar and non-polar features that determine its behavior in various organic solvents.

-

Pyrazine Ring: This electron-deficient diazine ring contains two nitrogen atoms which are weak bases and can act as hydrogen bond acceptors.[3] The ring system itself contributes to the molecule's rigidity and potential for π-π stacking interactions.[6]

-

Carbaldehyde Group (-CHO): The carbonyl function is highly polar and serves as a strong hydrogen bond acceptor, significantly influencing solubility in polar solvents.

-

4-Chlorophenyl Group: This substituent introduces a significant non-polar, hydrophobic character to the molecule. The chlorine atom adds some polarity, but the bulky phenyl ring dominates, favoring interactions with less polar or aromatic solvents.

Based on this composite structure, the compound is predicted to exhibit favorable solubility in polar aprotic solvents that can engage in dipole-dipole interactions, and moderate solubility in polar protic solvents that can act as hydrogen bond donors. Conversely, its solubility is expected to be limited in highly non-polar (aliphatic) solvents and water.

Experimental Determination of Equilibrium Solubility

To move from prediction to quantification, a robust experimental protocol is essential. The Shake-Flask Method is the gold standard for determining equilibrium solubility, recommended by global regulatory bodies for its reliability.[7][8] This method establishes the saturation point of a solute in a solvent at a controlled temperature.

Self-Validating Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and measurements are reproducible.

Pillar of Expertise (Causality): Each step is critical. Temperature control is paramount as solubility is temperature-dependent.[9] Mechanical agitation ensures the entire surface area of the solid is exposed to the solvent, accelerating the path to equilibrium. Establishing the time to equilibrium in a preliminary test prevents premature measurements and ensures the final data reflects true thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Dispense a precise volume of the selected organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[7]

-

Time to Equilibrium: Agitate the samples for a predetermined period (typically 24-48 hours, established via preliminary experiments) to ensure equilibrium is reached.[10]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow undissolved solids to sediment. For colloidal suspensions, centrifugation or filtration (using a filter compatible with the solvent) is required to obtain a clear supernatant.[8]

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a known volume of a suitable mobile phase to prevent precipitation.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L) by accounting for the dilution factor.

-

Trustworthiness (Validation): Repeat the experiment a minimum of three times for each solvent to ensure the results are reproducible and to calculate the standard deviation.[7]

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Predicted Solubility Profile in Common Organic Solvents

While specific experimental data for 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde is not publicly available, a reliable qualitative profile can be constructed based on its structural features and the known solubility of analogous compounds like other substituted pyrazines and aromatic aldehydes.[11][12]

| Solvent | Solvent Type | Predicted Solubility | Rationale for Interaction |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions with the polar pyrazine and aldehyde groups. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Excellent polar aprotic solvent capable of strong dipole-dipole interactions. Used as a solvent in a similar synthesis.[11] |

| Dichloromethane (DCM) | Polar Aprotic | High to Medium | Good solvent for moderately polar compounds; interacts well with both aromatic rings and the polar functional groups. |

| Acetone | Polar Aprotic | Medium | Can accept hydrogen bonds and engage in dipole-dipole interactions, but its lower polarity compared to DMSO may limit solubility. |

| Ethyl Acetate | Polar Aprotic | Medium | Moderate polarity allows for favorable interactions with the entire molecule. |

| Methanol / Ethanol | Polar Protic | Medium to Low | Can act as hydrogen bond donors to the pyrazine nitrogens and aldehyde oxygen. However, the large hydrophobic chlorophenyl group may limit high solubility. |

| Toluene | Non-polar (Aromatic) | Low | π-π stacking interactions are possible between toluene and the aromatic rings of the solute, but it is a poor solvent for the polar aldehyde. |

| Hexane / Heptane | Non-polar (Aliphatic) | Very Low / Insoluble | Dominated by weak van der Waals forces, which are insufficient to overcome the crystal lattice energy of the polar solute. |

| Water | Polar Protic | Very Low / Insoluble | The large, non-polar chlorophenyl group imparts significant hydrophobic character, making the molecule poorly soluble despite its hydrogen bond accepting sites. |

Deconstructing the Solute-Solvent Interactions

The solubility values summarized above are a direct consequence of the specific intermolecular forces at play between the solute and each solvent.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF): The dominant interactions are strong dipole-dipole forces. The highly polar C=O bond of the aldehyde and the polar C-N bonds within the pyrazine ring align with the strong dipoles of the solvent.

-

In Polar Protic Solvents (e.g., Ethanol): Hydrogen bonding becomes a key factor. The solvent's hydroxyl group (-OH) can donate a hydrogen bond to the lone pairs on the pyrazine's nitrogen atoms and the aldehyde's oxygen atom. Simultaneously, the non-polar regions of the solvent and solute interact via weaker van der Waals forces. The balance between these forces results in moderate solubility.

-

In Non-polar Solvents (e.g., Hexane): The only significant interactions are weak London dispersion forces. These are insufficient to disrupt the stronger dipole-dipole interactions and crystal lattice energy holding the solid solute together, resulting in very poor solubility.

Diagram of Intermolecular Interactions

Caption: Key Solute-Solvent Interaction Types.

Conclusion and Future Outlook

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde exhibits a solubility profile characteristic of a moderately polar molecule with significant aromatic character. It is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in alcohols and other polar organic solvents, and poorly soluble in non-polar aliphatic hydrocarbons and water. This profile is governed by a combination of dipole-dipole interactions, hydrogen bonding capabilities, and hydrophobic effects.

For any research or development endeavor, the predictive data in this guide must be supplemented with empirical results generated via a robust protocol like the shake-flask method. Accurate solubility data is the cornerstone of efficient process development, enabling rational solvent selection for synthesis, purification, and formulation, ultimately accelerating the journey from laboratory discovery to real-world application.

References

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

-

Gokaraju, S. S. R., et al. (2020). Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. ResearchGate. Available at: [Link]

-

World Health Organization. (2018). Annex 4: Guideline on the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations. Available at: [Link]

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984).

-

Bergstrom, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

World Health Organization. (2018). Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification. WHO Document. Available at: [Link]

-

Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazine-2-carbaldehyde. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

-

Wang, Y., et al. (2020). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Polymers, 12(1), 168. Available at: [Link]

-

Scott, F. J., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(15), 3433-3437. Available at: [Link]

-

Ghasemi, J. B., & Riahi, S. (2008). Investigating the pi – pi interaction between pyrazine and its different derivatives. ResearchGate. Available at: [Link]

-

Rogalewicz, B., et al. (2024). Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. RSC Advances, 14(48), 35058-35073. Available at: [Link]

-

Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440. Available at: [Link]

-

Vora, J. J., et al. (2012). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. Available at: [Link]

-

Czoik, R., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. New Journal of Chemistry, 40(7), 6314-6324. Available at: [Link]

-

Akbari, Z., Didehban, K., & Farhang, M. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. European Journal of Pharmaceutical Sciences, 143, 105209. Available at: [Link]

Sources

- 1. 1404373-80-3 Cas No. | 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde | Matrix Scientific [matrixscientific.com]

- 2. 1404373-80-3|3-(4-Chlorophenyl)pyrazine-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Therapeutic Landscape of Pyrazine-2-Carbaldehyde Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyrazine moiety, a six-membered heterocyclic aromatic ring with two nitrogen atoms in a 1,4-para arrangement, is a cornerstone in medicinal chemistry, lending its unique physicochemical properties to a multitude of clinically significant therapeutic agents.[1][2][3] This technical guide provides a comprehensive exploration of the burgeoning field of pyrazine-2-carbaldehyde derivatives, offering researchers, scientists, and drug development professionals a detailed synthesis of their synthesis, diverse biological activities, and underlying mechanisms of action. We delve into the rationale behind experimental design and provide validated protocols to empower further investigation into this promising class of compounds.

The Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazine ring's inherent characteristics, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold for drug design.[1][3] The electron-withdrawing nature of the two nitrogen atoms influences the ring's reactivity and imparts specific electronic properties that are crucial for molecular interactions with biological targets.[1] Pyrazine-2-carbaldehyde, in particular, serves as a versatile synthetic intermediate, with its reactive aldehyde group providing a gateway to a vast chemical space of derivatives.[4][5] This reactivity allows for the facile introduction of diverse functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies for Pyrazine-2-Carbaldehyde and Its Derivatives

The synthesis of pyrazine-2-carbaldehyde and its subsequent derivatization are pivotal to exploring their therapeutic potential. A common and direct method for synthesizing the core scaffold is the oxidation of 2-methylpyrazine.[4]

General Workflow for the Synthesis of Pyrazine-2-Carbaldehyde Derivatives

The following diagram illustrates a generalized workflow for the synthesis of various pyrazine-2-carbaldehyde derivatives, highlighting key reaction types that unlock a wide array of biologically active molecules.

Caption: A generalized synthetic workflow for pyrazine-2-carbaldehyde derivatives.

Experimental Protocol: Synthesis of Pyrazine-2-Carbohydrazide Derivatives

This protocol outlines the synthesis of pyrazine-2-carbohydrazide derivatives, which have shown significant antimicrobial activity.[6][7] The rationale for this multi-step synthesis is to introduce the hydrazone moiety, a pharmacophore known to contribute to antimicrobial efficacy.

Step 1: Hydrolysis of Pyrazinamide

-

Rationale: To convert the amide group of pyrazinamide into a carboxylic acid, which is a necessary precursor for esterification.

-

Procedure: A mixture of pyrazinamide and an aqueous solution of sodium hydroxide is refluxed. The reaction is monitored by Thin Layer Chromatography (TLC) until the disappearance of the starting material. The reaction mixture is then cooled and acidified to precipitate pyrazinoic acid.

Step 2: Esterification of Pyrazinoic Acid

-

Rationale: To convert the carboxylic acid to an ester (ethyl pyrazinoate), which is more reactive towards hydrazinolysis.

-

Procedure: Pyrazinoic acid is dissolved in ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed, and the progress is monitored by TLC. Upon completion, the excess ethanol is removed under reduced pressure.

Step 3: Hydrazinolysis of Ethyl Pyrazinoate

-

Rationale: To form pyrazinoic acid hydrazide, the key intermediate for the final condensation step.

-

Procedure: Ethyl pyrazinoate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. The resulting pyrazinoic acid hydrazide often precipitates upon cooling and can be collected by filtration.

Step 4: Condensation with Aromatic Aldehydes

-

Rationale: To generate the final pyrazine-2-carbohydrazide derivatives (hydrazones) by reacting the hydrazide with various substituted aromatic aldehydes. This step allows for the introduction of chemical diversity to explore structure-activity relationships.[6]

-

Procedure: Pyrazinoic acid hydrazide and a substituted aromatic aldehyde are dissolved in ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed, and the product that precipitates upon cooling is filtered, washed, and recrystallized.[6]

Diverse Biological Activities of Pyrazine-2-Carbaldehyde Derivatives

Derivatives of pyrazine-2-carbaldehyde have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.[2][8]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazine-2-carbaldehyde derivatives, particularly carbohydrazides and Schiff bases, have shown potent activity against various bacterial strains.[4][6][7]

Mechanism of Action: While the exact mechanisms are still under investigation, it is postulated that these derivatives may interfere with microbial growth by inhibiting essential enzymes or disrupting cell membrane integrity. The introduction of a hydrazone linkage is thought to enhance the lipophilicity of the molecule, facilitating its transport across the microbial cell membrane and increasing its intracellular concentration.[6] Molecular docking studies on some pyrazine derivatives have suggested inhibition of GlcN-6-P synthase as a potential antibacterial mechanism.[9]

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

This protocol provides a standardized method for the preliminary screening of the antibacterial activity of synthesized pyrazine derivatives.

-

Preparation of Media and Inoculum: Prepare Muller Hinton agar and sterilize by autoclaving. A standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli) is prepared.

-

Plate Preparation: The sterile agar is poured into petri dishes and allowed to solidify. The bacterial inoculum is then uniformly spread over the agar surface.

-

Well Preparation and Sample Addition: Wells of a defined diameter are cut into the agar. A specific concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well. A standard antibiotic (e.g., ofloxacin) and the solvent alone serve as positive and negative controls, respectively.[6]

-

Incubation and Measurement: The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well is then measured to assess the antibacterial activity.[6]

Quantitative Data: Antimicrobial Activity

| Compound Class | Derivative Example | Bacterial Strain | Activity (MIC) | Reference |

| Pyrazine-2-carbohydrazides | PH01-PH10 | S. aureus, B. subtilis | Active | [6] |

| Pyrazine Carboxamides | 5d | XDR S. Typhi | 6.25 mg/mL | [10] |

| Pyrazine-2-carboxylic acid derivatives | P6, P7, P9, P10 | P. aeruginosa | 25 µgmL-1 | [9] |

Anticancer Activity

Pyrazine derivatives have emerged as a significant class of compounds in oncology research, with several derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[1][2][3][11]

Mechanism of Action: The anticancer effects of pyrazine derivatives are often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. A prominent mechanism is the inhibition of protein kinases, which are frequently dysregulated in cancer. For instance, certain pyrazine derivatives have been developed as inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial for tumor growth and metastasis. Molecular docking studies have also suggested that some pyrazine derivatives exhibit good binding affinity towards the EGFR receptor binding site.[11]

Caption: Inhibition of receptor tyrosine kinase signaling by pyrazine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to attach overnight.[11]

-

Compound Treatment: The cells are treated with various concentrations of the pyrazine derivative for a specified period (e.g., 48 hours).[11]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[11]

Quantitative Data: Anticancer Activity

| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50) | Reference |

| Chalcone-pyrazine hybrids | 51 | MCF-7, A549, DU-145 | 0.012, 0.045, 0.33 μM | [1] |

| Indenoquinoxaline and pyrazine derivatives | 11 | MCF-7, A549 | 5.4, 4.3 μM | [11] |

| Imidazo[1,2-a]pyrazine derivatives | 12b | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 μM | [12] |

Antiviral Activity

Recent studies have highlighted the potential of pyrazine-based compounds as antiviral agents, including activity against SARS-CoV-2.[13][14][15]

Mechanism of Action: The antiviral mechanisms of pyrazine derivatives are still being elucidated. For SARS-CoV-2, computational studies suggest that these compounds may act as inhibitors of key viral proteins, such as the main protease (Mpro), which is essential for viral replication.[16]

Quantitative Data: Anti-SARS-CoV-2 Activity

| Compound Class | Derivative Example | Activity (IC50) | Selectivity Index (SI) | Reference |

| Pyrazine-triazole conjugate | 5d | 0.120 μM | - | [15] |

| Pyrazine-triazole conjugate | 5e | 0.477 μM | 2.71 times > Favipiravir | [15] |

| Pyrazine-benzothiazole conjugate | 12i | 0.3638 μM | 3.837 | [13][14] |

Conclusion and Future Perspectives

Pyrazine-2-carbaldehyde derivatives represent a versatile and highly promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and antiviral agents underscores their potential for the development of new and effective therapies. The synthetic accessibility of the pyrazine-2-carbaldehyde core allows for extensive structure-activity relationship studies, paving the way for the design of next-generation therapeutic agents with improved potency and selectivity. Future research should focus on elucidating the precise molecular mechanisms of action of these derivatives and advancing the most promising candidates through preclinical and clinical development.

References

- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Deriv

- An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applic

- Pyrazine-2-carbaldehyde 5780-66-5 wiki - Guidechem.

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv

- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH.

- (PDF)